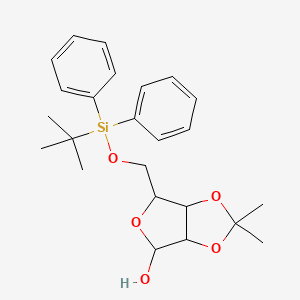

5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose

Beschreibung

5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS: 141607-35-4) is a protected ribofuranose derivative widely employed in carbohydrate chemistry for stereoselective synthesis. The compound features two key protecting groups:

- 2,3-O-isopropylidene: A cyclic acetal that locks the ribose in a furanose conformation, enhancing stability and directing regioselectivity in reactions.

- 5-O-tert-butyldiphenylsilyl (TBDPS): A bulky silyl ether protecting group that shields the 5-hydroxyl group, offering resistance to acidic and nucleophilic conditions .

Synthesis: The compound is synthesized via silylation of 2,3-O-isopropylidene-D-ribofuranose using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of triethylamine (TEA) and catalytic DMAP. Purification by flash chromatography yields the product as a yellow oil (46% yield) .

Eigenschaften

IUPAC Name |

6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVHEXLXHQNNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

5-O-tert-Butyldiphenylsilyl-2,3-O-isopropyliden-D-ribofuranose unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können Alkohole oder andere reduzierte Formen ergeben.

Substitution: Die tert-Butyldiphenylsilylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie PCC (Pyridiniumchlorchromat), Reduktionsmittel wie LiAlH4 (Lithiumaluminiumhydrid) und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Ketonen führen, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, wodurch die Vielseitigkeit der Verbindung erhöht wird.

Analyse Chemischer Reaktionen

Types of Reactions

5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-O-tert-Butyldiphenylsilyl-2,3-O-isopropyliden-D-ribofuranose beruht auf seiner Fähigkeit, als Schutzgruppe zu fungieren. Indem es reaktive Hydroxylgruppen vorübergehend maskiert, ermöglicht es selektive Reaktionen an anderen Stellen des Moleküls. Dieser selektive Schutz ist bei mehrstufigen organischen Synthesen entscheidend, da er die Bildung komplexer Moleküle mit hoher Präzision ermöglicht.

Wirkmechanismus

The mechanism of action of 5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose involves its ability to act as a protecting group. By temporarily masking reactive hydroxyl groups, it allows for selective reactions at other sites on the molecule. This selective protection is crucial in multi-step organic syntheses, enabling the formation of complex molecules with high precision.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- NMR: ¹H NMR (CDCl₃) shows characteristic aromatic proton signals (δ 7.43–7.66 ppm) from the diphenyl groups and a singlet for the tert-butyl group (δ 1.09 ppm). The anomeric proton (H1’) resonates at δ 5.35 ppm (d, J = 11.37 Hz), indicative of β-configuration dominance .

- Stability : The TBDPS group provides superior hydrolytic stability compared to smaller silyl groups like TBDMS (tert-butyldimethylsilyl) .

Comparison with Structurally Similar Compounds

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS: 68703-51-5)

Structural Difference : Replaces the diphenylsilyl group with a dimethylsilyl (TBDMS) group.

- Molecular Formula : C₁₄H₂₈O₅Si (MW: 304.46 g/mol) vs. C₂₄H₃₂O₅Si (MW: 428.60 g/mol) for TBDPS analog .

- Synthesis : Similar procedure using TBDMSCl instead of TBDPSCl, yielding a less sterically hindered product .

- Reactivity :

- Solubility : Soluble in dichloromethane and ethyl acetate, similar to the TBDPS analog .

5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose

Structural Difference : Benzyl ether replaces the silyl group at the 5-position.

- Synthesis: Formaldehyde-mediated hydroxymethylation of 5-O-benzyl-2,3-O-isopropylidene-D-ribofuranose yields 55% product, higher than TBDPS analog (46%) .

- Reactivity: Benzyl Group: Removed via hydrogenolysis, offering orthogonal protection strategies compared to silyl ethers. NMR: H1’ resonates at δ 5.20–5.26 ppm, slightly upfield compared to TBDPS analog due to reduced electron-withdrawing effects .

5-O-Vinyl-2,3-O-isopropylidene-D-ribofuranose (VIR)

Structural Difference : Vinyl ether replaces the silyl group.

5-Deoxy-5-fluoro-2,3-O-isopropylidene-D-ribofuranose

Structural Difference : 5-OH replaced with fluorine.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.